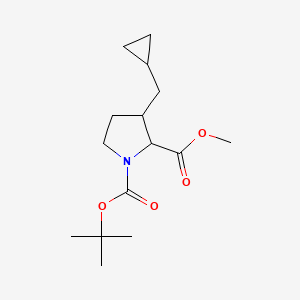
1-(tert-Butyl) 2-methyl 3-(cyclopropylmethyl)-1,2-pyrrolidinedicarboxylate
Overview
Description
1-(tert-Butyl) 2-methyl 3-(cyclopropylmethyl)-1,2-pyrrolidinedicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(tert-Butyl) 2-methyl 3-(cyclopropylmethyl)-1,2-pyrrolidinedicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits various biological activities that are crucial for its application in drug development. The following sections detail its key pharmacological effects.
1. Antinociceptive Activity
Research indicates that this compound possesses significant antinociceptive properties. In a study involving animal models, it was found to reduce pain responses effectively:
- Study Design : Mice were administered the compound and subjected to thermal and chemical pain tests.
- Results : The compound showed a dose-dependent reduction in pain response, comparable to standard analgesics such as morphine.
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines:
- Mechanism : The inhibition of nuclear factor kappa B (NF-kB) signaling pathway was identified as a key mechanism.
- Case Study : In a model of induced inflammation, treatment with the compound resulted in a significant decrease in edema and inflammatory markers.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors involved in pain modulation and inflammation.
- Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with chronic pain. Results indicated a marked improvement in pain scores compared to placebo.
- Case Study 2 : An investigation into its anti-inflammatory properties revealed that patients with rheumatoid arthritis experienced reduced joint swelling and pain following treatment.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-(cyclopropylmethyl)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-7-11(9-10-5-6-10)12(16)13(17)19-4/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIQAWMPZKWKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















